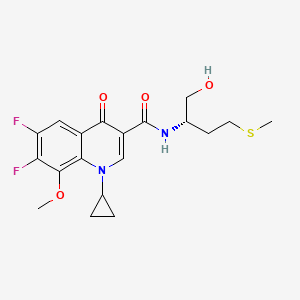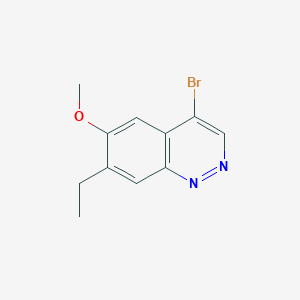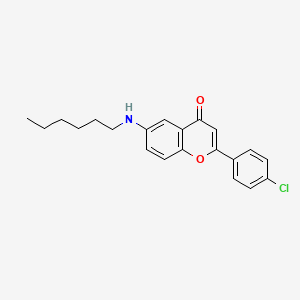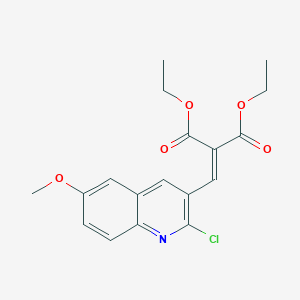![molecular formula C15H12O4 B12621744 9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 922165-60-4](/img/structure/B12621744.png)
9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.2800 . It is also known by other names such as Ammidin, Imperatorin, Marmelosin, and Pentosalen . This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one typically involves the reaction of 7H-furo3,2-gbenzopyran-7-one with but-2-en-1-ol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may result in the formation of hydrogenated products.
Scientific Research Applications
9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one include:
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- 8-Isopentenyloxypsoralene
- 9-(3-Methylbut-2-enyloxy)furo(3,2-g)chromen-7-one
Uniqueness
The uniqueness of 9-[(But-2-en-1-yl)oxy]-7H-furo3,2-gbenzopyran-7-one lies in its specific chemical structure and the resulting biological activities
Properties
CAS No. |
922165-60-4 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
9-but-2-enoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H12O4/c1-2-3-7-17-15-13-11(6-8-18-13)9-10-4-5-12(16)19-14(10)15/h2-6,8-9H,7H2,1H3 |
InChI Key |
YVBQFCQJMVODCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


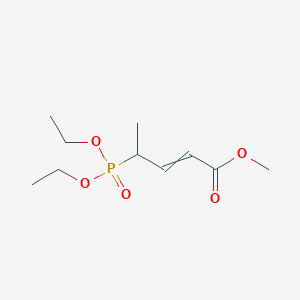
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
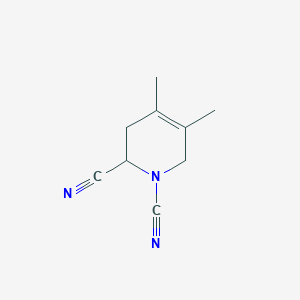
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
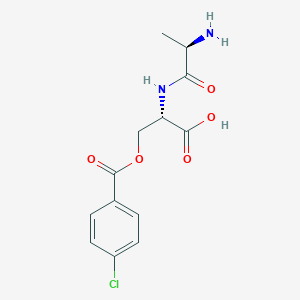
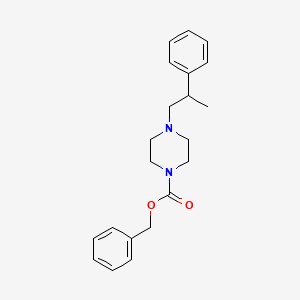

![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
